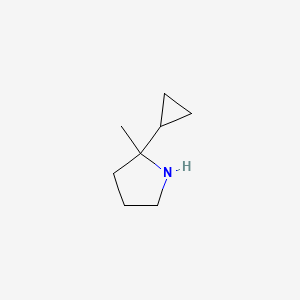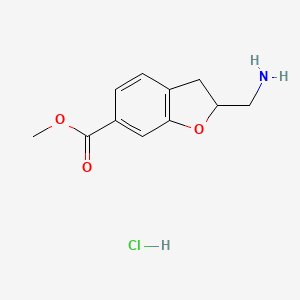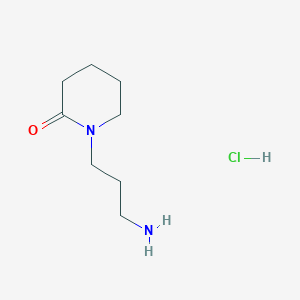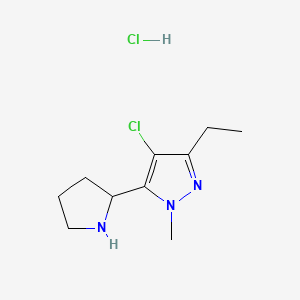
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is a synthetic organic compound It belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of Substituents: The chloro, ethyl, and methyl groups can be introduced through various substitution reactions. For example, chlorination can be done using thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidine Ring: This can be synthesized separately and then attached to the pyrazole ring through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: Various substitution reactions can be performed, such as nucleophilic substitution to replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium azide, potassium cyanide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is often associated with bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole: Lacks the pyrrolidine ring.
3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the chloro group.
4-chloro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the ethyl group.
Uniqueness
The presence of the chloro, ethyl, and pyrrolidin-2-yl groups in 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H17Cl2N3 |
|---|---|
Peso molecular |
250.17 g/mol |
Nombre IUPAC |
4-chloro-3-ethyl-1-methyl-5-pyrrolidin-2-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C10H16ClN3.ClH/c1-3-7-9(11)10(14(2)13-7)8-5-4-6-12-8;/h8,12H,3-6H2,1-2H3;1H |
Clave InChI |
YSCVNTODXPAVIR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=C1Cl)C2CCCN2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




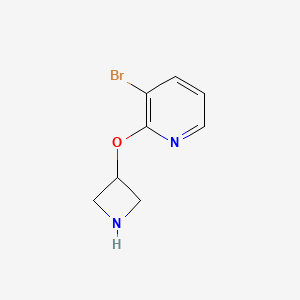
![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
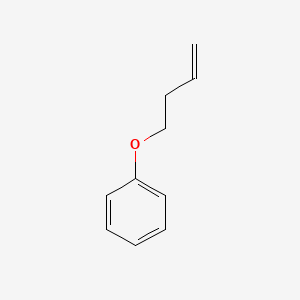
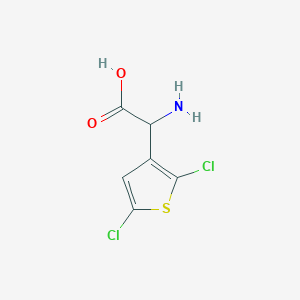
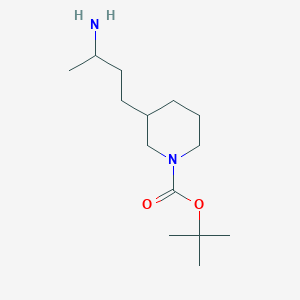

![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)
